Benzyl alpha-D-mannopyranoside
Overview
Description
Benzyl alpha-D-mannopyranoside is a chemical compound with the molecular formula C13H18O6 . It is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .
Synthesis Analysis
The synthesis of Benzyl alpha-D-mannopyranoside involves the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected . The donor (2-methyl-5-tert-butylphenyl) 2,3,4,6-tetra-O-acetyl-1-thio-α-d-[1,2-13 C 2]mannopyranoside was prepared in a similar way to its per-O-benzoylated analogue .
Molecular Structure Analysis
The molecular structure of Benzyl alpha-D-mannopyranoside consists of 38 bonds in total, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers .
Chemical Reactions Analysis
Benzyl alpha-D-mannopyranoside is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria. Structural components often consist of d-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .
Physical And Chemical Properties Analysis
Benzyl alpha-D-mannopyranoside has a molecular weight of 270.28 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 270.11033829 g/mol . The topological polar surface area is 99.4 Ų .
Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
Benzyl alpha-D-mannopyranoside has been evaluated for its potential use in BNCT , a cancer treatment method that targets tumor cells with neutron irradiation . A novel boron-containing derivative of this compound, MMT1242 , showed promising results in terms of uptake, intracellular distribution, and retention in tumor tissues . It demonstrated longer tumor retention compared to other agents, suggesting its potential as a more effective BNCT agent .
Drug Delivery Systems (DDS)
The compound’s derivatives can be used in DDS to selectively deliver therapeutic agents to malignant cells . By incorporating stable boron-10 isotopes, these derivatives can accumulate in tumor cells, allowing for targeted therapy that spares healthy tissue .
Synthesis of Iminosugars
Benzyl alpha-D-mannopyranoside is utilized in the synthesis of iminosugars, which are analogs of sugars and have therapeutic potential . These compounds can be used to create stable neuromycin analogs with D-manno configuration, which may have applications in treating bacterial infections .
Study of Mannose Binding Sites
Researchers have used Benzyl alpha-D-mannopyranoside to investigate the primary mannose binding site of pradimicin A, an antibiotic that has shown activity against fungal infections . Understanding these binding sites can lead to the development of more effective antifungal drugs.
Future Directions
The synthesis of partially protected carbohydrates like Benzyl alpha-D-mannopyranoside by manipulating only one type of a protecting group for a given substrate is a vibrant area of research . The focus is on the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected .
Mechanism of Action
Mode of Action
The compound acts as a potent antagonist of FimH . It competes with natural ligands for binding to FimH, thereby blocking the adherence of uropathogenic Escherichia coli to urothelial cells . This interaction results in the prevention of bacterial infection .
Biochemical Pathways
It is known that the compound interferes with the adhesion process, which is crucial for bacterial infection . By blocking FimH, the compound disrupts the ability of bacteria to adhere to host tissues, thereby preventing infection .
Pharmacokinetics
It is known that the compound has good solubility , which may contribute to its bioavailability
Result of Action
The primary result of Benzyl Alpha-D-Mannopyranoside’s action is the prevention of bacterial infection . By blocking the adherence of uropathogenic Escherichia coli to urothelial cells, the compound prevents these bacteria from establishing an infection .
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-BNDIWNMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl alpha-D-mannopyranoside |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzyl alpha-D-mannopyranoside?
A1: The molecular formula of Benzyl alpha-D-mannopyranoside is C13H18O6, and its molecular weight is 270.27 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, ¹H and ¹³C NMR spectroscopy are valuable tools for structural characterization. For instance, research has used ¹H NMR to confirm the structure of the title compound, p-trifluoroacetamidophenyl O-alpha-D-mannopyranosyl-(1----3)-O-[alpha-D-mannopyranosyl-(1----6)]-beta-D-mannopyranoside. []
Q3: What is a common starting material for the synthesis of Benzyl alpha-D-mannopyranoside?
A3: Benzyl alpha-D-mannopyranoside can be efficiently synthesized from perbenzylated β-glucose through a three-step process involving selective debenzylation-acetylation using ZnCl2-Ac2O-HOAc. [, ]
Q4: What are the advantages of using Benzyl alpha-D-mannopyranoside as a building block in carbohydrate synthesis?
A4: It serves as a versatile precursor for diverse oligosaccharides, allowing the introduction of a mannose unit with a defined α-configuration. The benzyl protecting groups offer good stability and can be selectively removed under specific conditions.
Q5: How does Benzyl alpha-D-mannopyranoside interact with lectins?
A5: While not explicitly covered in the provided research, Benzyl alpha-D-mannopyranoside, bearing a terminal mannose residue, might interact with specific lectins like Concanavalin A, which exhibits affinity for mannose-containing structures.
Q6: What are the potential downstream effects of such interactions?
A6: Lectin-carbohydrate interactions mediate various biological processes, including cell adhesion, signaling, and pathogen recognition. Further research is necessary to elucidate the specific effects of Benzyl alpha-D-mannopyranoside on these processes.
Q7: Can Benzyl alpha-D-mannopyranoside act as a glycosyl acceptor in enzymatic reactions?
A7: Yes, its hydroxyl groups can act as nucleophiles in reactions catalyzed by glycosyltransferases, leading to the formation of glycosidic bonds and the elongation of oligosaccharide chains.
Q8: Is there evidence of Benzyl alpha-D-mannopyranoside being used in the synthesis of complex oligosaccharides?
A8: Research demonstrates the use of Benzyl alpha-D-mannopyranoside derivatives in synthesizing various oligosaccharides. For instance, it was used in preparing a nonasaccharide containing terminal N-acetyl-β-D-lactosaminyl residues. []
Q9: Does Benzyl alpha-D-mannopyranoside itself exhibit catalytic properties?
A9: While not inherently catalytic, it can be used as a starting material or intermediate in the synthesis of molecules with catalytic properties, such as artificial enzymes or glycosidase inhibitors.
Q10: How is computational chemistry employed in research related to Benzyl alpha-D-mannopyranoside?
A10: Computational techniques like molecular modeling and docking simulations can predict interactions with enzymes, aiding in designing glycosidase inhibitors or understanding the binding affinity of Benzyl alpha-D-mannopyranoside derivatives with lectins.
Q11: Can you provide an example of computational chemistry used in related research?
A11: One study utilized molecular dynamics simulations to investigate the interaction between various ligands, including benzyl alpha-D-mannopyranoside, and xanthine dehydrogenase (XDH), identifying potential inhibitors of this enzyme. []
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